molecular formula C12H15N3O4S B2985139 Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate CAS No. 956791-18-7

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2985139
CAS No.: 956791-18-7
M. Wt: 297.33
InChI Key: FBYITEXJZGGTGG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl group at position 5 and a carboxamido-linked 2-methyl-5-oxopyrazolidine moiety at position 2. The methyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate for pharmaceutical or materials science applications.

Properties

IUPAC Name

methyl 5-methyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-6-4-7(12(18)19-3)11(20-6)13-10(17)8-5-9(16)14-15(8)2/h4,8H,5H2,1-3H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYITEXJZGGTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrazolidine moiety, and carboxylate functional groups, contributing to its diverse biological properties. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.37 g/mol. Its unique structure allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses notable antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer drug.
  • Anti-inflammatory Effects : It may interact with inflammatory pathways, providing a basis for anti-inflammatory applications.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of compounds similar to this compound reported significant activity against several pathogens.

PathogenMIC (µM)Activity Level
Escherichia coli0.21Potent
Pseudomonas aeruginosa0.21Potent
Candida spp.VariesModerate to High

These results highlight the potential of this compound in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

In vitro studies have demonstrated the cytotoxicity of the compound against various cancer cell lines, including:

Cell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)0.10High sensitivity
HepG2 (Liver Cancer)14.9Moderate sensitivity

The mechanism of action appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and IMPDH, crucial for bacterial replication.
  • Cellular Interaction : Molecular docking studies have suggested that the compound forms stable interactions with active sites on target proteins, enhancing its effectiveness.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive evaluation revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
    • Key Findings :
      • Compounds with structural similarities showed enhanced activity against Staphylococcus aureus and Candida albicans.
      • The presence of specific functional groups was correlated with increased potency.
  • Cytotoxicity Assessment : Research involving human cancer cell lines indicated that the compound's derivatives could significantly reduce cell viability in a dose-dependent manner.
    • Results :
      • The most active derivatives had IC50 values lower than those of established chemotherapeutics, suggesting they may serve as lead compounds for drug development.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several thiophene-based derivatives, differing primarily in substituents and appended heterocycles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate (Target) C₁₄H₁₇N₃O₄S 323.37 g/mol* Not reported Thiophene + pyrazolidine carboxamido + methyl ester
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C₂₅H₂₄N₂O₅S₂ 508.60 g/mol 159–152 Tetrahydropyridine + thiophene + tosyl group
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₃₀H₂₂F₂N₆O₄S 612.59 g/mol 227–230 Pyrazolo-pyrimidine + fluorinated chromenone + thiophene ester
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate C₁₂H₁₅NO₂S₃ 317.44 g/mol Not reported Thiophene + acetyl + methylthiocarbonothioylamino group

*Calculated based on structural formula.

Key Observations :

  • Heterocyclic Systems : The target compound’s pyrazolidine ring contrasts with the tetrahydropyridine in and pyrazolo-pyrimidine in . Pyrazolidine’s saturated structure may confer greater flexibility but lower aromatic stability compared to pyridine or pyrimidine derivatives.
  • In contrast, the target compound’s methyl and carboxamido groups prioritize moderate polarity and steric accessibility .
  • Ester Groups : All compounds feature ester substituents (methyl or ethyl), which influence solubility and metabolic stability.
Pharmacological and Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but comparisons suggest that fluorinated derivatives (e.g., at 227–230°C) exhibit higher thermal stability due to crystallinity from halogenated aromatic systems.
  • Bioactivity Clues: While direct pharmacological data for the target compound is absent, fluorinated analogs like often show enhanced bioavailability and target affinity.

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